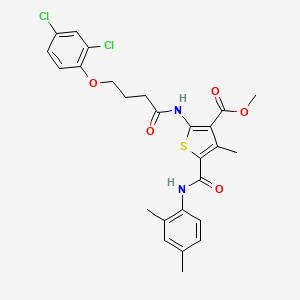
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including amido, carbamoyl, and ester groups, which contribute to its diverse reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,4-dichlorophenoxybutanoic acid and 2,4-dimethylphenyl isocyanate. These intermediates are then subjected to amide coupling reactions under controlled conditions to form the desired product. The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like hydroxide or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorinated aromatic structure.
2,4-Dimethylphenyl isocyanate: An intermediate used in the synthesis of various organic compounds.
Thiophene derivatives: Compounds with a thiophene ring structure, known for their diverse chemical reactivity.
Uniqueness
Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((2,4-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C26H26Cl2N2O5S |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H26Cl2N2O5S/c1-14-7-9-19(15(2)12-14)29-24(32)23-16(3)22(26(33)34-4)25(36-23)30-21(31)6-5-11-35-20-10-8-17(27)13-18(20)28/h7-10,12-13H,5-6,11H2,1-4H3,(H,29,32)(H,30,31) |
InChI Key |
CPTDYARIRNHVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
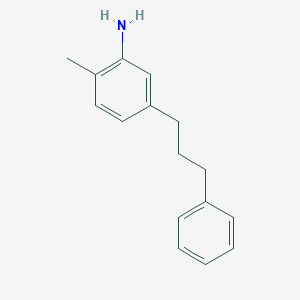
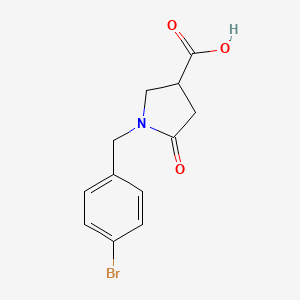
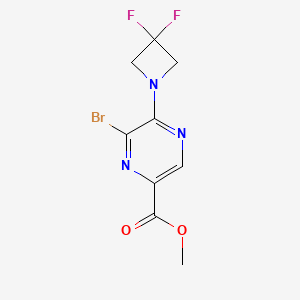
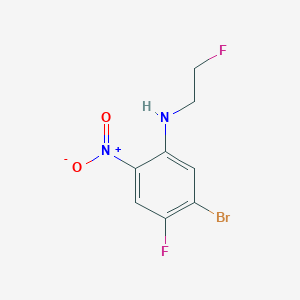
![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)

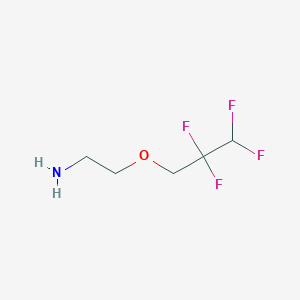
![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
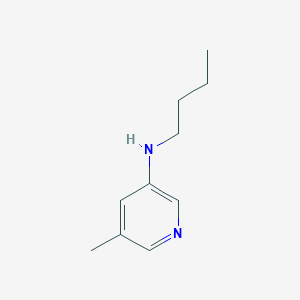
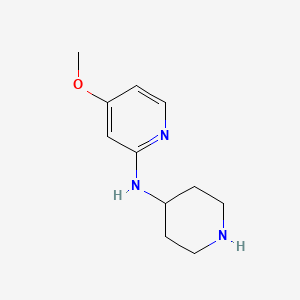
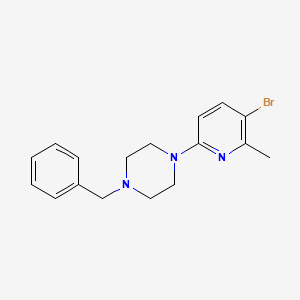
![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
